Product packaging for Z-Trp-nhme(Cat. No.:)

Z-Trp-nhme

Cat. No.: B1498451
M. Wt: 351.4 g/mol
InChI Key: UEVUEGSOAFVENG-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Trp-NHMe, with the CAS number 53708-61-5, is an N-protected and C-terminal modified derivative of the amino acid L-tryptophan. Its molecular formula is C20H21N3O3, and it has a molecular weight of 351.40 g/mol . This compound is professionally classified under HS code 2933990090 for heterocyclic compounds with nitrogen hetero-atom(s) only . In biochemical research, this compound serves as a crucial protected intermediate in solid-phase and solution-phase peptide synthesis (SPPS). The carbobenzyloxy (Z) group at the N-alpha position acts as a protecting group for the amine functionality, preventing unwanted side reactions during the stepwise construction of peptide chains. Meanwhile, the methylamide (-NHMe) group at the C-terminus provides stability and can be a specific structural requirement for synthesizing peptide analogs. This makes it a valuable reagent for producing custom peptides with modified backbones, which are essential for studying structure-activity relationships, receptor binding, and metabolic stability . Researchers utilize this compound to introduce the unique indole side chain of tryptophan into peptide sequences while maintaining specific terminal modifications. The product is offered as a high-quality solid for laboratory use. This compound is intended For Research Use Only. It is not intended for use in human or veterinary diagnostics, therapeutics, or any other form of personal application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N3O3 B1498451 Z-Trp-nhme

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

benzyl N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C20H21N3O3/c1-21-19(24)18(11-15-12-22-17-10-6-5-9-16(15)17)23-20(25)26-13-14-7-3-2-4-8-14/h2-10,12,18,22H,11,13H2,1H3,(H,21,24)(H,23,25)/t18-/m0/s1

InChI Key

UEVUEGSOAFVENG-SFHVURJKSA-N

Isomeric SMILES

CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3

sequence

W

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for Laboratory-Scale Synthesis of Z-Trp-nhme

The laboratory synthesis of this compound, or N-benzyloxycarbonyl-tryptophan methylamide, is typically achieved through a direct amidation of the corresponding N-protected amino acid. Solution-phase synthesis is a common and flexible approach for this scale of preparation.

Solution-phase peptide synthesis (SPPS) offers a highly adaptable method for creating amide bonds, such as the one in this compound. nih.gov This approach involves the reaction of an N-protected amino acid, in this case, N-benzyloxycarbonyl-L-tryptophan (Z-Trp-OH), with methylamine (B109427) in a suitable organic solvent. The core of the process is the activation of the carboxylic acid group of Z-Trp-OH to facilitate the nucleophilic attack by the amine.

The general procedure involves dissolving Z-Trp-OH in a solvent like ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM). nih.govresearchgate.net A coupling reagent and a base are then added to the mixture. Coupling reagents such as propylphosphonic anhydride (B1165640) (T3P®) or O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are employed to form a highly reactive intermediate, which is then readily converted to the desired amide upon reaction with methylamine. nih.govnih.gov The base, often a tertiary amine like triethylamine (B128534) (Et3N) or N,N-diisopropylethylamine (DIPEA), is necessary to neutralize salts and facilitate the reaction. nih.govnih.gov The reaction progress is monitored, and upon completion, the product is isolated through work-up procedures, which typically involve aqueous washes to remove by-products and unreacted starting materials. nih.gov

Reagent TypeExampleFunction in this compound Synthesis
N-Protected Amino Acid Z-Trp-OHProvides the tryptophan backbone and N-terminal protection.
Amine Component Methylamine (CH₃NH₂)Forms the methylamide at the C-terminus.
Coupling Reagent T3P®, TBTUActivates the carboxylic acid for amide bond formation. nih.govnih.gov
Solvent Ethyl Acetate (EtOAc), Dichloromethane (DCM)Dissolves reactants and facilitates the reaction. nih.govresearchgate.net
Base Triethylamine (Et₃N), DIPEANeutralizes acidic by-products and activates the amine. nih.govnih.gov

Protecting groups are fundamental in peptide and amino acid chemistry to prevent unwanted side reactions. biosynth.com An orthogonal strategy, where different protecting groups can be removed under distinct conditions without affecting others, is crucial for complex syntheses. nih.govneliti.com

In this compound, the benzyloxycarbonyl (Z or Cbz) group serves as the temporary protecting group for the α-amino function of the tryptophan residue. researchgate.netbachem.com The Z group is stable under various conditions but can be selectively removed by catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst), a process that does not affect many other protecting groups. researchgate.net

The indole (B1671886) side chain of tryptophan is susceptible to oxidation and alkylation under certain conditions, particularly the acidic environments often used for cleaving other types of protecting groups like tert-butoxycarbonyl (Boc). biosynth.comresearchgate.net While not always required for a simple synthesis like this compound, in more complex multi-step syntheses involving tryptophan, the indole nitrogen may be protected. A common protecting group for this position is the Boc group, which is labile to acid (e.g., trifluoroacetic acid, TFA). researchgate.net The use of a Z group on the α-amino group and a Boc group on the indole nitrogen would be an example of an orthogonal scheme, as the Z group is removed by hydrogenation while the Boc group is removed by acidolysis. iris-biotech.de

Protecting GroupAbbreviationProtected Functional GroupTypical Cleavage Conditions
Benzyloxycarbonyl Z, Cbzα-Amino groupCatalytic Hydrogenation (H₂/Pd) researchgate.net
tert-Butoxycarbonyl Bocα-Amino group, Indole nitrogenStrong Acid (e.g., TFA) researchgate.netiris-biotech.de
9-Fluorenylmethoxycarbonyl Fmocα-Amino groupBase (e.g., Piperidine) neliti.comiris-biotech.de

Following synthesis and work-up, the crude this compound product typically requires purification to remove any remaining reagents, by-products, or side-products. The most common method for this is column chromatography using a stationary phase like silica (B1680970) gel.

If the synthesis utilizes racemic starting materials or if conditions induce racemization at the α-carbon, the product will be a mixture of diastereomers (e.g., Z-L-Trp-nhme and Z-D-Trp-nhme). Separating these isomers is critical as they often have different biological activities. Reversed-phase high-performance liquid chromatography (HPLC) is a powerful technique for both purification and the separation of such isomers. nih.gov By using a suitable mobile phase and a chiral stationary phase, it is possible to achieve baseline separation of different stereoisomers. nih.gov Advanced chromatographic techniques such as affinity chromatography or ion-exchange chromatography are also employed for purifying more complex peptide derivatives. nih.gov

Derivatization and Analogue Synthesis for Specific Research Applications

This compound can serve as a scaffold for creating novel analogues with modified properties. This involves altering the core structure by introducing different chemical moieties or by synthesizing its isomers.

To probe structure-activity relationships or to enhance properties like stability and bioactivity, the tryptophan residue in this compound can be replaced with an unnatural amino acid (UAA). nih.govresearchgate.net UAAs are amino acids not found in the 20 common proteinogenic amino acids and can be either naturally occurring or synthetically designed. nih.govnih.gov

The introduction of UAAs can confer novel physicochemical properties. nih.gov For example, incorporating a conformationally restricted UAA, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), in place of tryptophan can lock the peptide backbone into a specific geometry, which can be useful for studying receptor binding or enzymatic interactions. nih.gov Other modifications can include fluorination or the use of isosteric replacements to modulate the electronic properties and metabolic stability of the molecule. enamine.net

Unnatural Amino Acid (UAA) ExampleStructural FeaturePotential Application/Effect in an Analogue
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) Fused bicyclic systemIntroduces a rigid conformational constraint. nih.gov
Norvaline (Nva) Straight-chain alkyl side chainAlters hydrophobicity and steric bulk. nih.gov
4-Cyano-tryptophan (4CN-Trp) Cyano group on indole ringActs as a small fluorescent probe for spectroscopic studies. nih.govresearchgate.net

The biological activity of peptide-based molecules is highly dependent on their three-dimensional structure. Therefore, the synthesis of different isomeric forms of this compound analogues is a key strategy for research. This can involve both stereoisomers (e.g., using D-tryptophan instead of L-tryptophan) and constitutional isomers.

Recent research has focused on synthesizing tryptophan isomers where the β-carbon of the alanine (B10760859) backbone is attached to different positions of the indole ring (e.g., C2, C4, C5, C6, or C7) instead of the natural C3 position. nih.gov These monomers can be prepared and then incorporated into a synthetic scheme to produce isomers of this compound. Studies on peptides incorporating these Trp isomers have shown that altering the position of the indole ring can lead to a dramatic loss of biological activity, highlighting the critical importance of the precise spatial arrangement of the side chain for molecular interactions. nih.gov Similarly, controlling the geometry of double bonds in more complex derivatives to produce specific Z- or E-isomers is crucial, as often only one isomer possesses the desired therapeutic activity. jopcr.com

Table of Chemical Compounds

Full Chemical NameAbbreviation/Common Name
N-benzyloxycarbonyl-tryptophan methylamideThis compound
N-benzyloxycarbonyl-L-tryptophanZ-Trp-OH
DichloromethaneDCM
Ethyl AcetateEtOAc
O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborateTBTU
Propylphosphonic anhydrideT3P®
TriethylamineEt₃N
N,N-DiisopropylethylamineDIPEA
BenzyloxycarbonylZ, Cbz
tert-ButoxycarbonylBoc
Trifluoroacetic acidTFA
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidTic
NorvalineNva
4-Cyano-tryptophan4CN-Trp

Site-Specific Chemical Modification Strategies for Probing Interactions

The unique structure of this compound, particularly the indole ring of the tryptophan side chain, offers multiple sites for chemical modification. These modifications are instrumental in creating analogues for probing biological interactions or altering molecular properties. Advanced strategies primarily target the C-H bonds of the indole nucleus, which are otherwise unreactive.

Transition Metal-Catalyzed C-H Activation: A powerful strategy for functionalizing the tryptophan indole ring is through transition metal-catalyzed C-H activation. This approach allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at specific positions.

Palladium (Pd) Catalysis: Palladium catalysts are widely used for the site-selective arylation and olefination of tryptophan derivatives. acs.orgacs.org By employing a suitable directing group on the alpha-amino moiety, C-H bonds at the C2 or C4 positions of the indole ring can be selectively activated to couple with various partners like aryl halides or olefins. acs.orgacs.org This method provides direct access to 3,4-disubstituted indole derivatives, which are precursors to many complex alkaloids. acs.org

Manganese (Mn) and Rhodium (Rh) Catalysis: Other transition metals have also been successfully employed. Manganese and rhodium catalysts, for instance, have been utilized for C2-alkylation, expanding the range of functional groups that can be introduced onto the indole scaffold. nih.gov

Photochemical Modifications: The indole ring is photosensitive, a property that can be harnessed for site-specific modifications. Under UV irradiation (e.g., at 280 nm), tryptophan residues can react with various halocompounds. This light-driven reaction can introduce new functional groups onto the indole ring, such as a formyl group from chloroform, or a propanol (B110389) group from 3-bromo-1-propanol. nih.gov These modifications are useful for labeling and studying protein structures and accessibility. nih.gov

Other Metal-Free Strategies: Beyond transition metal catalysis, several metal-free methods have been developed for indole functionalization. These include reactions for C2-sulfenylation, trifluoromethylation, and arylation, offering alternative pathways to modify the electronic properties and steric profile of the tryptophan side chain. nih.gov

Below is a table summarizing key modification strategies applicable to the tryptophan moiety in this compound.

Modification StrategyTarget SiteReagents/CatalystFunctional Group Introduced
Palladium-Catalyzed C-H Activation Indole C2, C4Pd(OAc)₂, Directing Group, Aryl Halide/OlefinAryl, Olefin
Manganese/Rhodium Catalysis Indole C2Mn or Rh Catalyst, Alkylating AgentAlkyl
Photochemical Reaction Indole RingChloroform, UV lightFormyl (-CHO)
Photochemical Reaction Indole Ring3-bromo-1-propanol, UV lightPropanol (-C₃H₆OH)
Metal-Free Sulfenylation Indole C2Sulfenylating AgentThioether (-SR)

Mechanistic Studies of Chemical Reactions Relevant to this compound Synthesis and Stability

Mechanisms of Synthesis

The synthesis of this compound is fundamentally a peptide bond (amide) formation reaction between the carboxylic acid of N-Z-L-tryptophan (Z-Trp-OH) and methylamine. This transformation requires the activation of the carboxylic acid, which is typically achieved using a coupling reagent. The most common class of reagents for this purpose are carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC). bachem.compeptide.com

The mechanism proceeds via the following steps:

Activation: The carbodiimide (B86325) reacts with the carboxyl group of Z-Trp-OH to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack but can also undergo side reactions. bachem.comstackexchange.com

Role of Additives: To improve efficiency and minimize side reactions, particularly racemization of the chiral alpha-carbon, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always used in conjunction with the carbodiimide. peptide.comyoutube.comresearchgate.net HOBt reacts with the O-acylisourea intermediate to form a more stable and highly reactive HOBt-ester. bachem.comyoutube.com This active ester is less prone to racemization. peptide.com

Aminolysis: The amine nucleophile (methylamine) attacks the carbonyl carbon of the HOBt-ester intermediate. This step forms the desired amide bond of this compound and releases HOBt. The byproduct of the carbodiimide (e.g., dicyclohexylurea, DCU, from DCC) is typically insoluble in common organic solvents and can be removed by filtration. bachem.compeptide.com

A summary of common coupling reagents used in such syntheses is provided below.

Coupling ReagentClassByproductKey Features
DCC (Dicyclohexylcarbodiimide)CarbodiimideDicyclohexylurea (DCU)Insoluble byproduct, good for solution-phase. bachem.compeptide.com
DIC (Diisopropylcarbodiimide)CarbodiimideDiisopropylurea (DIU)Soluble byproduct, preferred for solid-phase synthesis. bachem.compeptide.com
EDC (Ethyl-(N',N'-dimethylamino)propylcarbodiimide)CarbodiimideWater-soluble ureaIdeal for aqueous reactions and protein conjugation. bachem.compeptide.com
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium SaltTetramethylureaVery efficient, low racemization, especially with HOBt. peptide.com

Mechanisms of Chemical Stability and Degradation

The chemical stability of this compound is largely dictated by the tryptophan side chain, which is susceptible to degradation under various conditions, primarily through oxidation. nih.govresearchgate.net

Oxidative Degradation: The electron-rich indole ring is the primary site of oxidation. nih.gov

Photo-oxidation: Exposure to UV light, especially in the presence of oxygen, is a major cause of degradation. This process can lead to the formation of several products, including N-formylkynurenine (NFK) and kynurenine (B1673888). researchgate.net These degradation products are often colored, contributing to the browning of solutions containing tryptophan derivatives. nih.gov

Ring Cleavage: The oxidative process can result in the cleavage of the pyrrole (B145914) ring of the indole system. This is the key step in the metabolic pathway that converts tryptophan to kynurenine derivatives. nih.gov

Factors Influencing Stability:

Light and Oxygen: As noted, the combination of UV light and oxygen is highly detrimental to tryptophan stability. researchgate.net

pH: The degradation rate of tryptophan can be pH-dependent. Studies have shown that alkaline conditions can accelerate the direct degradation of the indole ring. mdpi.com

Temperature: Elevated temperatures can promote the degradation of tryptophan, leading to the formation of colored and potentially toxic byproducts. nih.gov

Presence of Other Ions: Anions commonly found in solutions, such as bicarbonate (HCO₃⁻) and nitrate (B79036) (NO₃⁻), can contribute to and accelerate the degradation of tryptophan. mdpi.com

The primary degradation pathway involves oxidation leading to the opening of the indole ring.

FactorEffect on StabilityMajor Degradation Products
UV Light & Oxygen Accelerates degradationN-formylkynurenine (NFK), Kynurenine
Alkaline pH Increases degradation rateRing-opened products
Elevated Temperature Promotes degradationVarious colored byproducts
Bicarbonate (HCO₃⁻) Accelerates degradationOxidized derivatives

Advanced Structural and Conformational Analysis

Exploration of Conformational Heterogeneity and Dynamics

Conformational heterogeneity and dynamics are fundamental aspects of peptide behavior, influencing their interactions and biological activity. For Z-Trp-nhme, these properties are largely dictated by the flexibility of the peptide backbone and the rotameric states of the tryptophan side chain.

Rotameric States and Torsional Angles of the Tryptophan Side Chain

The tryptophan side chain, with its bulky indole (B1671886) ring, exhibits distinct preferred orientations defined by the and torsional angles. Analysis of tryptophan-containing peptides and related model compounds, such as N-acetyl-L-tryptophan methylamide (N-Ac-L-Trp-NHMe), reveals that the angle, describing rotation around the Cα-Cβ bond, typically favors staggered conformations around -60°, +60°, and 180° (often denoted as g-, g+, and t or p, m, t) nih.govuzh.chfccc.edu. The distribution of these rotamers can be influenced by interactions with the peptide backbone and the surrounding environment psu.edufccc.edu.

The angle, which describes the orientation of the indole ring relative to the Cβ-Cγ bond, also adopts preferred ranges. For aromatic side chains like tryptophan, the distribution can be non-rotameric, meaning it doesn't necessarily cluster around discrete values like , although certain orientations are favored due to interactions between the indole ring and the peptide backbone fccc.edu. Studies on tryptophan-containing peptides suggest specific orientations of the indole ring are preferred in different secondary structures like β-turns and extended structures iisc.ac.in.

Analysis of rotamer populations is often performed using NMR spectroscopy, particularly through the measurement of vicinal coupling constants, and computational methods like ab initio calculations and MD simulations researchgate.netutoronto.caresearchgate.netcopernicus.org.

Backbone Conformation and Preferred Orientations

The backbone conformation of peptides is described by the dihedral angles (phi) and (psi), corresponding to rotations around the N-Cα and Cα-C bonds, respectively. The allowed combinations of and are visualized on a Ramachandran plot, which reveals regions corresponding to common secondary structures such as α-helices, β-sheets, and various turns acs.org.

For model peptides like N-Ac-L-Trp-NHMe, computational studies have identified multiple minimum energy conformations on the map, including those corresponding to extended β-strand-like structures, inverse γ-turns, and other less common orientations conicet.gov.ar. The presence of the tryptophan residue can influence the preferred backbone conformations due to interactions between the indole side chain and the peptide backbone psu.edu.

Experimental techniques like X-ray crystallography and NMR spectroscopy are crucial for determining backbone conformations in the solid state and solution, respectively nih.goviisc.ac.inscielo.br. Crystal structures of tryptophan-containing peptides have revealed both extended conformations and folded structures like β-turns iisc.ac.in.

Solvent-Dependent Conformational Equilibria

The conformational landscape of a peptide is highly sensitive to the surrounding solvent environment. Solvent molecules can interact with the peptide backbone and side chains through hydrogen bonding and other non-covalent interactions, shifting the equilibrium between different conformers researchgate.netresearchgate.netacs.orgbiorxiv.org.

For peptides, the equilibrium between relatively compact, internally hydrogen-bonded conformers (often termed "closed") and more extended, solvent-exposed conformers ("open") can be significantly influenced by solvent polarity and hydrogen-bonding capacity acs.org. Studies on related systems have shown that protic and nonprotic solvents can exert opposite effects on reaction rates, which can be attributed to specific solvent-solute interactions researchgate.net. The presence of solvent can also impact the relative stability of different secondary structure motifs, as observed in studies comparing gas-phase and condensed-phase peptide conformations researchgate.netmpg.de.

NMR spectroscopy is a powerful tool for probing solvent-dependent conformational equilibria by observing changes in chemical shifts and coupling constants in different solvents researchgate.netresearchgate.net. Computational methods, including implicit and explicit solvent models in MD simulations, are also widely used to study these effects acs.orgbiorxiv.org.

Analysis of Intramolecular Interactions and Hydrogen Bonding Motifs

Intramolecular interactions, particularly hydrogen bonds, play a critical role in stabilizing specific peptide conformations. In this compound, hydrogen bonds can form between the amide N-H groups and carbonyl oxygen atoms within the backbone, as well as involving the N-H group of the tryptophan indole ring and the N-H group of the methylamide terminus.

Studies on model peptides like N-Ac-L-Trp-NHMe have identified various intramolecular hydrogen bonding patterns that stabilize different backbone folds conicet.gov.ar. For instance, the formation of C10 hydrogen bonds is characteristic of β-turns researchgate.net. The strength and geometry of these hydrogen bonds can be analyzed using spectroscopic methods like infrared (IR) spectroscopy and computational techniques researchgate.netresearchgate.netmpg.deru.nluni-regensburg.de. X-ray crystallography can provide direct evidence of hydrogen bonding networks in the solid state iisc.ac.inresearchgate.netacs.org.

Investigations into Electron Density Distribution and Chemical Bonding Characteristics

Understanding the electron density distribution and chemical bonding characteristics within this compound provides fundamental insights into its electronic structure and the nature of the interactions that govern its conformation. Experimental techniques like high-resolution X-ray diffraction can be used to map the electron density within a crystal, revealing details about covalent bonds, lone pairs, and intermolecular interactions nih.govwikipedia.orglibretexts.org.

Studies on related molecules, such as N-Ac-L-Trp-NHMe, using X-ray diffraction and ab initio calculations have confirmed that the electron distribution in different peptide groups within the molecule is consistent nih.gov. This type of analysis can provide quantitative information about bond lengths, bond angles, and the polarity of different bonds metu.edu.trpressbooks.pub.

Computational methods, particularly Density Functional Theory (DFT) calculations, are powerful tools for investigating electron density distribution, atomic charges, and the nature of chemical bonds, including covalent and non-covalent interactions researchgate.netcdnsciencepub.comlibretexts.orgmdpi.com. Analysis of electron density at bond critical points, as described by the Quantum Theory of Atoms in Molecules (QTAIM), can provide insights into the strength and nature of interactions like hydrogen bonds researchgate.netmdpi.com.

Sophisticated Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure and conformation of organic molecules, including peptides and their derivatives, in solution. It provides atomic-level information based on the magnetic properties of atomic nuclei, particularly ¹H and ¹³C.

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for identifying the types of atoms present in Z-Trp-nhme and understanding their local electronic environments. The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its electronic surroundings, which are influenced by nearby functional groups and the molecule's conformation.

For this compound, the ¹H NMR spectrum would show distinct signals for protons in the benzyloxycarbonyl group (aromatic and methylene (B1212753) protons), the tryptophan residue (alpha, beta, indole (B1671886) NH, and aromatic protons), and the N'-methylamide group (methyl and amide NH protons). uzh.chresearchgate.netresearchgate.net The integration of these signals provides the relative number of protons in each environment, confirming the molecular formula. The splitting patterns (multiplicity) of the signals, arising from spin-spin coupling between neighboring nuclei, provide information about the connectivity of atoms. For instance, the alpha proton of the tryptophan residue would typically appear as a multiplet due to coupling with the beta protons and the amide NH proton.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. illinois.eduresearchgate.net The ¹³C spectrum of this compound would show signals for the carbonyl carbons (from the Z group, the peptide bond, and the amide), the alpha and beta carbons of tryptophan, the aromatic carbons of the indole and phenyl rings, and the methyl carbon of the N'-methylamide group. The chemical shifts of these carbons are also diagnostic of their chemical environment and can be used to confirm the presence of specific functional groups.

While specific 1D NMR data for this compound was not directly found, studies on related tryptophan derivatives and peptides illustrate the typical chemical shifts and coupling patterns expected researchgate.netresearchgate.netajol.inforsc.orgrsc.org. For example, the indole NH proton of tryptophan derivatives typically resonates in the downfield region of the ¹H NMR spectrum, often between 8-11 ppm, and its chemical shift can be sensitive to hydrogen bonding. The alpha-carbon ¹³C chemical shift can be correlated with backbone torsion angles in peptides. illinois.edu

Two-dimensional (2D) NMR techniques are essential for establishing spatial relationships between atoms and elucidating the conformation of molecules in solution. uzh.chnih.govoup.comnih.govacs.org Nuclear Overhauser Enhancement Spectroscopy (NOESY) is particularly valuable as it reveals through-space correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. uzh.chnih.govoup.comnih.govacs.org

A NOESY spectrum of this compound would display cross-peaks between protons that are within approximately 5 Å of each other. By analyzing the pattern and intensity of these cross-peaks, information about the molecule's preferred conformation in solution can be obtained. For example, NOEs between the alpha proton and amide NH protons of adjacent residues (sequential NOEs) are indicative of backbone conformation. uzh.chnih.gov NOEs between protons on the tryptophan side chain and backbone protons, or between protons on the Z group and the tryptophan residue, can provide insights into the orientation of the side chain and the relative arrangement of the protecting group and the amino acid. oup.com

The presence and intensity of specific NOESY cross-peaks can be used to derive distance restraints, which can then be used in computational methods to calculate a set of possible 3D structures consistent with the NMR data. nih.govacs.org For this compound, NOESY could help determine if there are preferred orientations of the Z group relative to the tryptophan indole ring, or if the molecule adopts specific folded conformations stabilized by intramolecular interactions, such as hydrogen bonds.

Scalar coupling constants (J-couplings) observed in high-resolution ¹H NMR spectra provide crucial information about the dihedral angles between coupled nuclei. uzh.chnih.govpnas.orgresearchgate.netresearchgate.netmagritek.comlew.ro The magnitude of vicinal coupling constants (³J), which occur between protons separated by three bonds, is related to the dihedral angle (θ) between the bonds containing these protons by the Karplus relationship or its modified forms. nih.govpnas.orgresearchgate.netresearchgate.netmagritek.com

For this compound, the ³J coupling constant between the alpha proton (Hα) and the amide NH proton (NH) of the tryptophan residue (³JHN-Hα) is particularly informative about the backbone dihedral angle φ. uzh.chnih.govpnas.orgresearchgate.netresearchgate.net Similarly, ³J couplings involving the beta protons (Hβ) and the alpha proton (³JHα-Hβ) can provide information about the side-chain dihedral angle χ₁. By measuring these coupling constants and applying appropriate Karplus-type equations, constraints on the possible values of these dihedral angles can be obtained. nih.govpnas.orgresearchgate.netresearchgate.net

While the Karplus relationship provides a correlation, it's important to note that a single coupling constant value might correspond to more than one possible dihedral angle. uzh.chnih.govpnas.org Therefore, coupling constant data are typically used in conjunction with other spectroscopic data (like NOEs) and computational methods to refine conformational analysis. nih.govpnas.orgresearchgate.net Studies on model peptides have shown the utility of coupling constants in distinguishing between different backbone conformations like alpha-helices, beta-sheets, and random coils. nih.govpnas.org

Vibrational Spectroscopy for Conformational and Hydrogen-Bonding Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint that is highly sensitive to its functional groups, conformation, and intermolecular interactions, such as hydrogen bonding. nih.govpnas.orgarxiv.orgacs.orglew.roresearchgate.netmdpi.com

FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of frequency. nih.govpnas.orgacs.orglew.roresearchgate.netmdpi.comyoutube.compg.edu.pl Molecular bonds vibrate at specific frequencies, and these vibrations absorb IR radiation at corresponding wavenumbers. The resulting spectrum displays absorption bands characteristic of the functional groups present in the molecule. nih.govacs.orglew.roresearchgate.netmdpi.comyoutube.compg.edu.pl

For this compound, key IR absorption bands would include those associated with the amide groups (the peptide bond and the N'-methylamide). The Amide I band (typically 1600-1700 cm⁻¹) is primarily due to the C=O stretching vibration of the peptide bond and is highly sensitive to backbone conformation and hydrogen bonding. nih.govpnas.orgacs.orglew.roresearchgate.net Different secondary structures (e.g., alpha-helix, beta-sheet, turns) exhibit characteristic Amide I frequencies. nih.govlew.ro The Amide II band (typically 1480-1575 cm⁻¹) arises from a combination of N-H bending and C-N stretching vibrations and is also sensitive to conformation. lew.roresearchgate.net The Amide A band (around 3300-3500 cm⁻¹) is associated with the N-H stretching vibration, and its frequency is particularly sensitive to the involvement of the N-H group in hydrogen bonding. acs.orgacs.org A free N-H stretch appears at higher wavenumbers, while a hydrogen-bonded N-H stretch appears at lower wavenumbers.

The Z group and the tryptophan indole ring also have characteristic IR vibrations. researchgate.netnih.govscilit.com The aromatic C=C stretching vibrations appear in the fingerprint region, and the indole N-H stretch would also be observed, providing information about its hydrogen bonding state. researchgate.netnih.govscilit.com Analyzing the positions, shapes, and intensities of these bands in the FT-IR spectrum of this compound can provide insights into the presence of different conformers and the extent of intramolecular and intermolecular hydrogen bonding. nih.govpnas.orgacs.orglew.roresearchgate.netacs.orgresearchgate.netacs.org

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of light by a sample. arxiv.orgmdpi.comnih.govscilit.comspectroscopyonline.com While IR spectroscopy measures changes in dipole moment during vibration, Raman spectroscopy measures changes in polarizability. This often means that vibrations that are weak in IR can be strong in Raman, and vice versa. mdpi.com

The Raman spectrum of this compound would also exhibit vibrational bands corresponding to its functional groups and molecular skeleton, providing a unique vibrational fingerprint. arxiv.orgscilit.comspectroscopyonline.com Similar to IR, the Amide I band is prominent in Raman spectra and its position is sensitive to backbone conformation. arxiv.orgspectroscopyonline.com Raman spectroscopy is particularly useful for studying vibrations of non-polar or weakly polar bonds and groups, such as C-C stretches and aromatic ring breathing modes. arxiv.orgspectroscopyonline.com

For tryptophan-containing molecules, specific Raman bands of the indole ring are sensitive to the environment and hydrogen bonding of the indole N1-H. researchgate.netnih.govscilit.comspectroscopyonline.com For instance, the W3 band is a conformational marker, and the W7 doublet (around 1340-1360 cm⁻¹) can indicate the hydrophobicity of the tryptophan environment. researchgate.netnih.govspectroscopyonline.com The frequency of the 880 cm⁻¹ band has been correlated with the strength of hydrogen bonding at the indole N1-H. nih.gov

By combining the information obtained from both FT-IR and Raman spectroscopy, a more complete picture of the vibrational properties and conformational landscape of this compound can be obtained. mdpi.com These techniques can be applied to samples in various states, including solid, solution, and even gas phase, providing insights into the molecule's behavior under different conditions. researchgate.netacs.orgtandfonline.commpg.deresearchgate.netwayne.edu

Table 1: Characteristic Vibrational Bands and Their Structural Relevance for Peptide Derivatives

Vibrational Band Region (cm⁻¹)Primary Contribution(s)Structural InformationSpectroscopic Technique
Infrared
Amide A (3300-3500)N-H stretchingHydrogen bonding state of amide N-HFT-IR
Amide I (1600-1700)C=O stretching (peptide bond)Backbone conformation (secondary structure)FT-IR, Raman
Amide II (1480-1575)N-H bending, C-N stretchingBackbone conformationFT-IR
Amide III (1220-1300)C-N stretching, N-H bendingBackbone conformationFT-IR
Indole N-H stretchingN-H stretching (indole)Hydrogen bonding state of indole N-HFT-IR
Raman
Amide I (1600-1700)C=O stretching (peptide bond)Backbone conformation (secondary structure)Raman, FT-IR
Amide III (1220-1300)C-N stretching, N-H bendingBackbone conformationRaman
~880Indole ring vibrationStrength of hydrogen bonding at indole N1-HRaman
~1340, ~1360 (W7 doublet)Indole ring vibrationHydrophobicity of tryptophan environmentRaman
Aromatic C=C stretchingC=C stretching (phenyl, indole)Presence of aromatic rings, ring environmentRaman

Note: The exact band positions can vary depending on the specific molecule, solvent, and physical state.

Table 2: Typical Chemical Shift Ranges for this compound Functional Groups (Illustrative)

Functional Group¹H Chemical Shift (ppm) (Typical Range)¹³C Chemical Shift (ppm) (Typical Range)
Z-CH₂~5.0-5.2~67-69
Z-Phenyl (Aromatic)~7.2-7.4~127-130, ~136-138
Trp Hα~4.5-4.8~50-55
Trp Hβ~3.0-3.3 (diastereotopic)~25-30
Trp Indole NH~8.0-11.0-
Trp Indole Aromatic H~7.0-7.8~105-130
Peptide C=O-~170-175
Amide NH (Trp)~7.5-8.5-
Amide C=O (NHMe)-~172-178
NHMe NH~7.0-8.0-
NHMe CH₃~2.7-2.9~25-30

Note: These ranges are approximate and can be influenced by solvent, temperature, and conformation. Specific values for this compound would be determined experimentally.

X-ray Diffraction (XRD) for High-Resolution Crystal and Molecular Structure Determination

X-ray Diffraction is a primary technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can deduce the crystal lattice parameters and the atomic positions within the unit cell.

Single-Crystal X-ray Diffraction for Atomic Coordinates and Unit Cell Parameters

Single-crystal XRD is the most definitive method for obtaining the three-dimensional structure of a molecule in the solid state. If a high-quality single crystal of this compound were grown, XRD analysis would provide its unit cell dimensions (a, b, c, α, β, γ) and space group symmetry. Furthermore, it would yield the fractional atomic coordinates for every atom in the molecule, allowing for the precise determination of bond lengths, bond angles, and torsion angles. This information is critical for understanding the molecule's conformation and packing in the crystal lattice.

Experimental Electron Density Mapping from X-ray Diffraction Data

Beyond simple atomic positions, high-resolution X-ray diffraction data can be used to construct experimental electron density maps. These maps visually represent the distribution of electrons within the crystal, providing insights into the nature of chemical bonds and intermolecular interactions, such as hydrogen bonding, which are expected to play a role in the crystal packing of this compound due to its amide and indole NH groups.

Analysis of Thermal Vibrations and Disorder

XRD data also contains information about the thermal motion of atoms within the crystal lattice. This is typically represented by atomic displacement parameters (ADPs), often referred to as "thermal ellipsoids." Analysis of ADPs can reveal the extent and anisotropy of atomic vibrations. In some cases, XRD can also identify and characterize crystallographic disorder, where a molecule or part of a molecule occupies multiple orientations within the crystal lattice. Understanding thermal vibrations and disorder is important for a complete description of the molecular structure and its dynamic behavior in the solid state.

Electronic Spectroscopy for Photophysical Properties and Conformational Probes

Electronic spectroscopy techniques probe the transitions between electronic energy levels in a molecule, providing information about its photophysical properties and, in some cases, its conformation.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy measures the absorbance of light by a sample as a function of wavelength. The UV-Vis spectrum of this compound would primarily show absorption bands related to the π-π* electronic transitions of the aromatic chromophores present: the indole ring from the tryptophan residue and the phenyl ring from the benzyloxycarbonyl group. The indole ring is known to have characteristic absorption maxima in the UV region, typically around 280 nm, with finer features due to vibrational transitions. The benzyloxycarbonyl group also contributes to UV absorption. Analysis of the wavelengths and intensities of these absorption bands would provide information about the electronic structure and potential interactions between these chromophores.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis and Conformational Changes

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the conformation of chiral molecules, particularly in solution. This compound contains a chiral center at the α-carbon of the tryptophan residue, and the molecule as a whole is chiral. CD spectroscopy measures the differential absorption of left and right circularly polarized light. The CD spectrum of this compound would be sensitive to the conformation of the molecule, including the orientation of the indole side chain and the peptide backbone (or peptide-like backbone in this case, as it's an N-methylamide). Changes in the CD spectrum with varying environmental conditions (e.g., solvent, temperature) could indicate conformational changes or self-association. While CD is widely used for analyzing the secondary structure of peptides and proteins, for a single modified amino acid derivative like this compound, it would primarily provide insights into its preferred conformation in solution and how that conformation is affected by its environment.

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics and Conformational Relaxation

Time-resolved fluorescence spectroscopy is a powerful technique utilized to investigate molecular interactions and dynamic processes occurring on picosecond and nanosecond timescales. news-medical.net This makes it particularly useful for analyzing the structure and dynamics of biomolecules. news-medical.netnih.gov Tryptophan, being an amino acid present in many proteins, is frequently employed as a probe in such studies due to its responsive fluorescence to the local environment, including the electric field generated by water dipole motions. nih.gov

The principles of time-resolved fluorescence spectroscopy involve measuring either the decay in fluorescence intensity after excitation or the decay of polarization anisotropy. news-medical.net Fluorescence intensity decay provides insights into dynamic events that shorten the excited-state lifetime, such as conformational changes, solvent relaxation, side-chain rotations, and interactions with neighboring residues. news-medical.net These variations typically occur within a few picoseconds to tens of nanoseconds. news-medical.net Polarization anisotropy decay, on the other hand, reveals information about the movement and reorientation of the fluorophore, including segmental mobility or the rotation of larger molecular structures. news-medical.net This allows for the measurement of hydrodynamic data like the rotational diffusion of proteins or nucleic acids. news-medical.net

While the search results did not provide specific time-resolved fluorescence data directly for this compound, studies on tryptophan-containing peptides highlight the utility of this technique. For instance, time-resolved fluorescence spectroscopy has been applied to study tryptophan and tryptophan-containing peptides in environments mimicking biological membranes, such as AOT reverse micelles. mdpi.com These studies demonstrated that the insertion of tryptophan and short peptides into micelles leads to observable changes in both steady-state emission spectra and fluorescence decay kinetics. mdpi.com Changes in spectral characteristics, including blue shifts in emission maxima, alterations in average fluorescence lifetime, and the appearance of environment-dependent fluorescent species, underscore the sensitivity of time-resolved fluorescence spectroscopy in detecting subtle conformational modifications induced by changes in polarity, viscosity, and specific interactions. mdpi.com

Research findings on tryptophan in aqueous solutions indicate a double-exponential fluorescence decay, with components typically around 3.14 ns and 0.51 ns at neutral pH and 20°C, corresponding to emission maxima at 350 nm and 335 nm, respectively. mdpi.com In AOT micelles, the decay kinetics can become triexponential, with components around 0.5 ns, 2 ns, and 5 ns, suggesting different environmental species of the tryptophan zwitterion. mdpi.com The shorter components are often attributed to intrinsic tryptophan structure, while the longer components can reflect interactions within the micellar environment. mdpi.com These findings suggest that similar detailed analyses of fluorescence decay kinetics and anisotropy could be applied to this compound to understand its excited-state behavior and conformational dynamics in various environments.

Mass Spectrometry (MS) for Precise Molecular Mass and Purity Verification in Research Contexts

Mass spectrometry (MS) is a fundamental analytical technique in research for determining the precise molecular mass of a compound and verifying its purity. asbmb.org It involves ionizing the sample and then separating ions based on their mass-to-charge ratio (m/z). asbmb.org This allows for the identification of the compound and the detection of impurities. asbmb.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing polar molecules, including peptides and proteins. chromatographyonline.comlibretexts.org ESI works by creating charged droplets from a solution of the analyte, which then evaporate, leading to the release of gas-phase ions that are subsequently analyzed by the mass spectrometer. libretexts.org A significant advantage of ESI-MS is its high sensitivity and ability to analyze small sample quantities. chromatographyonline.com It is also capable of ionizing a broad range of molecular types. chromatographyonline.com ESI-MS can be coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to analyze complex mixtures. libretexts.org

While direct ESI-MS data for this compound was not found in the immediate search results, related studies on peptides and tryptophan derivatives demonstrate the applicability of ESI-MS for molecular weight confirmation and purity assessment. For instance, ESI-MS has been used to characterize synthetic peptides, confirming their calculated masses. uu.nl The technique is routinely employed in peptide synthesis workflows to verify the successful formation of the desired product. Studies on tryptophan metabolites also frequently utilize LC-ESI-MS/MS for quantification, highlighting the method's suitability for analyzing tryptophan-containing compounds. nih.govnih.gov

In the context of this compound, ESI-MS would be used to obtain the mass spectrum, showing a prominent peak corresponding to the protonated molecule ([M+H]⁺) or other adducts, allowing for the confirmation of its molecular weight. The presence of additional peaks would indicate impurities.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with sub-ppm accuracy. brown.edu This high accuracy allows for the determination of the elemental composition of a compound by matching the precisely measured mass-to-charge ratio to theoretical values calculated for different elemental formulas. brown.edu HRMS is crucial for confirming the chemical formula of newly synthesized compounds and for identifying unknown impurities.

HRMS, often coupled with ESI (ESI-HRMS), is a standard technique in organic and peptide chemistry for definitive characterization. rsc.orgmdpi.com While specific HRMS data for this compound were not found, research on other peptide derivatives and organic molecules demonstrates the application of ESI-TOF (Time-of-Flight) HRMS for elemental composition verification. For example, HRMS (ESI-TOF) has been used to calculate and find m/z values for organic compounds, confirming their elemental formulas. rsc.org Another study utilized HRMS with ESI ionization to characterize newly synthesized pyridazinone derivatives, confirming their structures. mdpi.com

For this compound, HRMS would provide a highly accurate m/z value for the molecular ion. By comparing this experimental value to the theoretical mass calculated from the elemental composition of this compound (C₂₀H₂₁N₃O₃), researchers can confirm the compound's identity and rule out other possibilities with similar nominal masses but different elemental compositions.

Interactive Data Table Example (Illustrative - Data not directly found for this compound):

While specific data for this compound from the searches is limited, the following table illustrates the type of data that would be presented from HRMS analysis based on the compound's theoretical composition:

ParameterTheoretical Value (C₂₀H₂₁N₃O₃)Experimental Value (Example)Delta (ppm) (Example)
Monoisotopic Mass351.1583351.15850.57
Ion[M+H]⁺[M+H]⁺-
Ionization Method-ESI-
Mass Analyzer-TOF-

Computational Chemistry and Molecular Modeling Studies

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) calculations are quantum mechanical methods used to compute the electronic structure of molecules. These methods can provide detailed information about molecular geometries, energies, and electronic properties without relying on experimental parameters.

Geometry Optimization and Mapping of Potential Energy Surfaces

Geometry optimization calculations aim to find the lowest energy arrangement of atoms in a molecule, representing its most stable structure. Mapping of potential energy surfaces involves exploring how the energy of the molecule changes with variations in its geometry, identifying different conformers and transition states. Searches for detailed published studies specifically reporting geometry optimization and potential energy surface mapping for Z-Trp-nhme using ab initio or DFT methods did not yield relevant results in the performed search.

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) analysis involves examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO are crucial for understanding a molecule's reactivity, particularly in terms of electron donation and acceptance. Analysis of other electronic properties, such as ionization potential and electron affinity, can also be derived from these calculations. Specific data on FMO analysis and other electronic properties derived from ab initio or DFT calculations for this compound were not found in the conducted search.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution around a molecule, indicating regions that are likely to be attacked by nucleophiles (positive potential) or electrophiles (negative potential). MEP mapping is a valuable tool for predicting the reactive sites of a molecule and understanding intermolecular interactions. No specific studies detailing MEP mapping for reactivity prediction of this compound were identified in the search results.

Prediction of Spectroscopic Parameters (e.g., IR, NMR shifts) for Experimental Comparison

Computational methods can predict various spectroscopic parameters, such as Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values can be compared with experimental spectra to aid in the identification and structural characterization of a compound. While computational prediction of spectroscopic parameters is a common application of DFT, specific predicted IR or NMR shifts for this compound for comparison with experimental data were not found in the performed search.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensembles

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. By applying classical mechanics to atoms and molecules, MD simulations can provide insights into molecular flexibility, conformational changes, and interactions with their environment over time.

Generation and Characterization of Conformational Ensembles

MD simulations are particularly useful for generating and characterizing the conformational ensembles of flexible molecules like peptides or peptide derivatives. By simulating the molecule's movement over a period, different accessible conformations and their relative populations can be identified, providing a more complete picture of the molecule's structure in various environments (e.g., in solution or bound to a receptor). Searches for detailed studies reporting the generation and characterization of conformational ensembles of this compound using MD simulations did not yield relevant results.

Analysis of Folding/Unfolding Pathways in Model Peptide Systems

The study of folding and unfolding pathways in peptides is fundamental to understanding protein structure and function. Computational methods, particularly molecular dynamics simulations, are widely used to explore these complex processes in model peptide systems. nih.govuw.eduresearchgate.net These simulations track the movement of atoms over time, providing dynamic information about conformational changes. While direct computational studies on the folding/unfolding pathways of this compound were not specifically found in the search results, research on other model peptides, such as the Trp-cage miniprotein, illustrates the application of these techniques. nih.govresearchgate.netnih.govnih.gov High-temperature molecular dynamics simulations, for instance, have been used to study the unfolding of peptides in explicit solvent, identifying populated states and analyzing transition pathways. nih.gov These studies can reveal intermediate states and the energetic barriers between different conformations, providing insights into the mechanisms of structural transitions. nih.govuw.edu The reversibility of protein folding allows insights into folding pathways to be gained by studying unfolding simulations, which can be less computationally intensive. uw.edu

Simulation of Solvent Effects on Conformational Stability and Transitions

The surrounding solvent environment significantly influences the conformational stability and transitions of peptides. ias.ac.inresearchgate.netnih.gov Computational simulations are essential tools for investigating these solvent effects. Methods such as molecular dynamics simulations with explicit solvent models or implicit solvation methods are used to simulate the behavior of peptides in different solvent environments. nih.govcore.ac.ukresearchgate.net These simulations can quantify solvent preferences at different parts of a protein surface and predict how solvent changes affect local protein structure. nih.gov Studies on other dehydropeptides and model peptides have demonstrated how solvent polarity can influence the arrangement of amino acid side chains and the peptide backbone, affecting conformational preferences such as the tendency to form beta-turn structures. researchgate.netresearchgate.net Free energy simulations, using techniques like Metropolis Monte Carlo methods and umbrella sampling, have also been applied to study solvent effects on conformational stability in biomolecules. ias.ac.in While specific data on solvent effects on this compound's conformation were not retrieved, these computational approaches provide the framework for such investigations.

Genetic Algorithms and Ensemble Modeling for Fitting Computational Data to Experimental Observations

Genetic algorithms (GAs) are optimization techniques inspired by natural selection, used to find optimal solutions to complex problems by iteratively improving a population of candidate solutions. numberanalytics.comunirioja.es In computational chemistry and molecular modeling, GAs can be employed in conjunction with ensemble modeling to fit computational data to experimental observations. unirioja.es Ensemble modeling involves combining results from multiple models or simulations to obtain a more robust and accurate representation of a system's behavior. arxiv.orgijicic.org GAs can be used to optimize parameters within computational models or to select subsets of conformations from simulations that best match experimental data, such as spectroscopic measurements. unirioja.es This approach is particularly useful when dealing with complex systems or when the relationship between computational parameters and experimental observables is not straightforward. numberanalytics.comscitepress.org While the search results did not provide specific examples of genetic algorithms or ensemble modeling being applied to this compound, these techniques are valuable for refining computational models of molecular systems by leveraging available experimental data.

Biochemical and Enzymatic Research Applications of Z Trp Nhme and Its Analogues

Development and Validation of Enzymatic Assays Utilizing Tryptophan Derivatives

Tryptophan derivatives are employed in various enzymatic assay formats, often serving as substrates or probes to monitor enzyme activity. The design of these assays leverages the chemical properties of the tryptophan moiety and its derivatives to produce detectable signals upon enzymatic conversion.

Use as Substrates in Kinase, Phosphatase, and Phosphodiesterase Assays (e.g., IMAP technology)

Tryptophan derivatives can be utilized as substrates in assays for enzymes that act on peptides or other molecules containing the tryptophan residue. For instance, in kinase assays, a peptide containing a modifiable residue (like tyrosine, serine, or threonine) adjacent to or within a sequence incorporating a tryptophan derivative could be used. Phosphorylation by a kinase would introduce a phosphate (B84403) group, which can then be detected. Similarly, phosphatase assays would monitor the removal of a phosphate group from a phosphorylated tryptophan-containing substrate. Phosphodiesterase assays, which typically involve the cleavage of phosphodiester bonds, could potentially utilize tryptophan derivatives incorporated into cyclic nucleotides or other relevant substrates.

IMAP (Immobilized Metal Affinity Capture) technology is a method used to detect the activity of kinases, phosphatases, and phosphodiesterases. moleculardevices.commoleculardevices.com This technology is based on the high-affinity interaction between trivalent metal-containing nanoparticles and phosphogroups. moleculardevices.commoleculardevices.com In IMAP kinase assays, fluorescently-labeled peptides are phosphorylated, and the phosphorylated peptides bind to the IMAP binding reagent (nanoparticles), causing a change in fluorescence polarization or enabling TR-FRET detection. moleculardevices.commoleculardevices.com While the search results primarily mention peptides containing phosphorylated tyrosine, serine, or threonine residues as substrates for IMAP, the principle could potentially be extended to tryptophan derivatives appropriately modified to be substrates for these enzymes and carrying a detectable label. The generic nature of IMAP technology, being non-antibody-based, allows its application to a wide range of these enzymes. moleculardevices.com

Application in Methyltransferase Assays (e.g., SAH riboswitch-based assays)

Methyltransferases catalyze the transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to a substrate, producing S-adenosylhomocysteine (SAH) as a byproduct. rsc.org Tryptophan derivatives could potentially serve as methyl acceptor substrates for certain methyltransferases, or they could be incorporated into larger molecules (like peptides or nucleic acids) that are substrates for these enzymes.

SAH riboswitch-based assays are a sensitive method for detecting methyltransferase activity by monitoring the production of SAH. rsc.orgnews-medical.net These assays utilize RNA aptamers (riboswitches) that specifically bind to SAH with high affinity. rsc.orgnews-medical.netbellbrooklabs.com The binding of SAH induces a conformational change in the riboswitch, which can be coupled to a detectable signal, such as time-resolved Förster resonance energy transfer (TR-FRET). rsc.orgnews-medical.net This technology allows for the detection of SAH at low nanomolar concentrations and is applicable to a variety of methyltransferases. news-medical.net The use of tryptophan derivatives as methyltransferase substrates in such assays would enable the study of enzymes that act on these specific compounds.

Methodologies for On-Bead Enzymatic Assays for Immobilized Enzymes

On-bead enzymatic assays involve immobilizing an enzyme on a solid support, such as beads, to facilitate handling, separation, and reuse. ptglab.comwikipedia.org This approach can be advantageous for assay development and high-throughput screening. Enzymes can be immobilized through various methods, including physical adsorption, entrapment, cross-linking, or covalent bonding to the support material. wikipedia.orgconicet.gov.ar Often, enzymes are genetically fused to a tag that allows for specific immobilization on an affinity resin. ptglab.com

Tryptophan derivatives can be used as substrates in on-bead enzymatic assays where the target enzyme is immobilized. This setup allows researchers to study the enzyme's activity in a heterogeneous format. For example, if an enzyme that modifies a tryptophan derivative is immobilized on beads, the substrate can be added to the beads, and the reaction can be monitored. This methodology is particularly useful for studying enzymes directly from cell lysates after pull-down, without the need for extensive purification. ptglab.com The immobilization process can also enhance enzyme stability and allow for easier separation of the enzyme from the reaction mixture and products. wikipedia.orgnih.gov

Determination of Kinetic Constants (e.g., kcat, KM) in Research Assays

Enzymatic assays are fundamental for determining kinetic constants such as kcat (catalytic constant) and KM (Michaelis constant). libretexts.orgbiorxiv.org These parameters provide crucial information about an enzyme's catalytic efficiency and its affinity for a substrate. KM represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and it is inversely related to the substrate's affinity for the enzyme. libretexts.orgbiorxiv.org kcat, also known as the turnover number, represents the maximum number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate. libretexts.orgbiorxiv.org The ratio kcat/KM is considered a measure of enzyme specificity and catalytic efficiency, particularly at low substrate concentrations. libretexts.orgbiorxiv.orgbeilstein-journals.org

When using tryptophan derivatives as substrates in enzymatic assays, researchers can determine these kinetic constants by measuring reaction rates at varying substrate concentrations. This allows for the characterization of how efficiently an enzyme processes the tryptophan derivative compared to its natural substrate or other analogues. For example, studies on tryptophan-catabolizing enzymes like tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO) have involved determining KM and Vmax values for tryptophan and its derivatives to understand substrate specificity and catalytic efficiency. nih.govtandfonline.com

Mechanistic Investigations of Enzyme-Substrate or Enzyme-Inhibitor Interactions

Tryptophan derivatives are valuable tools for investigating the mechanisms by which enzymes interact with their substrates or inhibitors. Their structural similarity to natural tryptophan, coupled with the ability to introduce modifications, allows for the probing of enzyme active sites and binding modes.

Elucidation of Binding Modes and Active Site Recognition

Understanding how an enzyme binds its substrate or an inhibitor at the active site is crucial for elucidating its catalytic mechanism and for rational drug design. Tryptophan derivatives can be used in binding studies to probe the interactions within the enzyme's active site. By synthesizing derivatives with modifications at specific positions of the tryptophan structure, researchers can assess the impact of these changes on binding affinity and catalytic activity.

Design and Evaluation of Transition State Analogues (e.g., phosphinic peptide mimics)

Transition state analogues are compounds designed to mimic the transient structure of a substrate at the highest energy point along an enzymatic reaction pathway. These analogues can bind tightly to the enzyme's active site, effectively inhibiting its activity. Phosphinic peptides, which contain a stable phosphinic acid moiety replacing a scissile peptide bond, are a prominent class of transition state analogues, particularly for metalloproteases. researchgate.netacs.org The phosphinic group's tetrahedral geometry mimics the tetrahedral intermediate formed during peptide bond hydrolysis by proteases. researchgate.netacs.orgresearchgate.net

While the direct use of Z-Trp-nhme as a phosphinic peptide mimic is not explicitly detailed in the search results, the principles of designing such analogues using protected amino acids and peptide mimetics are well-established. Phosphinic peptides are designed to achieve high binding affinity by mimicking the transition state and optimizing noncovalent interactions with the enzyme's active site. acs.orgnih.gov The incorporation of specific amino acids, like tryptophan, into phosphinic peptide structures can contribute to these interactions, influencing binding affinity and selectivity. For instance, phosphinic pseudopeptides have been developed as inhibitors of metalloproteinases. researchgate.net The phosphinic functional group, being a relatively weak zinc ligand, allows the binding affinity to be primarily driven by specific interactions between the inhibitor's side chains and the enzyme's specificity pockets. researchgate.netnih.gov This highlights the potential for tryptophan-containing phosphinic analogues to engage in specific interactions within enzyme active sites, contributing to their inhibitory properties.

Role in Protein Folding and Stability Studies as Minimal Model Systems

Minimal model systems, often short peptides or designed sequences, are crucial for understanding the fundamental principles of protein folding and stability. wfu.edubhsai.org These simplified systems allow researchers to probe the complex energy landscapes and kinetic pathways involved in the folding process. researchgate.netnih.gov The Trp-cage mini-protein, a 20-residue protein containing a central tryptophan residue surrounded by a hydrophobic core, is a widely studied minimal model system for protein folding. bhsai.orgplos.orgnih.govnih.gov

This compound, as a protected tryptophan derivative, can serve as a building block or a simplified model to investigate the role of tryptophan residues and their local environment in peptide and protein folding. The tryptophan side chain, with its bulky and hydrophobic indole (B1671886) ring, plays a significant role in forming hydrophobic cores and influencing conformational preferences in peptides and proteins. plos.orgnih.govnih.govacs.orgpeptide2.com

Probing Transient Intermediate Structures in Folding Pathways

Protein folding often involves transient intermediate structures that exist for short periods along the folding pathway. sibyllabiotech.itunits.itutoronto.ca Understanding these intermediates is crucial for deciphering the folding mechanism. sibyllabiotech.itunits.itutoronto.ca Minimal model systems like the Trp-cage have been used to study these intermediates experimentally and computationally. plos.orgnih.govutoronto.ca

Studies on Trp-cage folding have indicated that specific native and non-native contacts can pre-exist in hydrophobically collapsed unfolded ensembles, suggesting the involvement of intermediates. plos.org The conformation of the central tryptophan residue has been shown to critically influence the folding process, with its side chain rotamer state potentially creating a barrier for reaching the native structure. plos.orgnih.govnih.gov While direct studies using this compound to probe transient intermediates are not explicitly detailed, model peptides containing tryptophan can be designed to mimic specific segments of proteins or to isolate the influence of the tryptophan residue on local folding events and the formation of transient structures. The protected nature of this compound allows for controlled incorporation into such model systems.

Analysis of Hydrophobic Core Formation and Dynamics in Peptide Structures

The formation and dynamics of hydrophobic cores are fundamental to protein stability and folding. plos.orgnih.govnih.gov Hydrophobic amino acids, such as tryptophan, tend to cluster in the interior of folded proteins, minimizing their contact with the aqueous environment. plos.orgpeptide2.com

The tryptophan side chain is a key component of the hydrophobic core in proteins like the Trp-cage. plos.orgnih.govnih.gov Its stacking interactions and dynamics within the core have been investigated using techniques like UV-CD spectroscopy. acs.org The formation of the hydrophobic tryptophan side chain core is indicative of folded structures. acs.org this compound and its analogues can be used in the design of short peptides to study the principles of hydrophobic core formation in a simplified setting. By incorporating this compound into designed sequences, researchers can analyze how the tryptophan residue interacts with other hydrophobic residues and how these interactions contribute to the stability and dynamics of model peptide structures. Molecular dynamics simulations are often employed in such studies to understand the detailed molecular motions and interactions involved in hydrophobic core formation. bhsai.orgplos.org

Design and Synthesis of Conformationally Restricted Peptide Mimetics for Targeted Research

Conformationally restricted peptide mimetics are designed molecules that mimic the biological activity of peptides but possess enhanced stability and specific conformational preferences. Introducing constraints into peptide structures is a common strategy in peptide engineering and drug design. mdpi.commdpi.com this compound, with its protected termini, can serve as a building block for synthesizing such mimetics, allowing for controlled incorporation of the tryptophan residue into constrained scaffolds.

Influence on Induced Secondary Structures (e.g., β-bends, helices) in Designed Peptides

The incorporation of specific amino acids or modified residues can induce or stabilize particular secondary structures like β-bends and helices in peptides. mdpi.comresearchgate.netexplorationpub.comacs.org Tryptophan itself can influence secondary structure formation, and its propensity for certain structures can be modulated by its environment and flanking residues. researchgate.net

Studies on peptides containing modified tryptophan residues or incorporated into constrained frameworks have demonstrated their influence on secondary structure. For example, Cα-methylated tryptophan residues have been shown to be strong β-bend and helix formers. researchgate.net Conformationally constrained amino acids, including cyclic ones, are widely used to induce β-turns and helical conformations in short peptides. mdpi.comexplorationpub.comacs.orgnih.gov While direct examples with this compound are not provided, the compound can be utilized in the synthesis of designed peptides or peptidomimetics where the Z group and NHMe group provide protection during synthesis, and the tryptophan residue's position and environment are controlled to investigate its role in inducing or stabilizing specific secondary structures like β-bends or helices. Model tripeptides like Z-Aib-Pro-NHMe have been studied to understand how sequence and solvation influence secondary structures like γ-turns and β-turns. researchgate.netmpg.de

Structure-Activity Relationship Studies in the Context of Peptide Engineering

Structure-Activity Relationship (SAR) studies are fundamental in peptide engineering and drug discovery to understand how modifications to a peptide's structure affect its biological activity. Conformationally restricted peptide mimetics are often central to SAR studies as they help to define the bioactive conformation. acs.org

By incorporating this compound or its analogues into designed peptide sequences or mimetics, researchers can conduct SAR studies to determine the role of the tryptophan residue and its specific conformation in the activity of the peptide mimetic. The protected termini of this compound allow for its controlled coupling to other amino acids or scaffolds. By synthesizing a series of analogues with variations around the tryptophan residue or the surrounding sequence, researchers can correlate structural changes with biological activity, providing insights for the design of more potent and selective peptide-based molecules. Conformational analysis, often using techniques like NMR, is crucial in these studies to understand the preferred three-dimensional structure of the mimetics. acs.org Studies on somatostatin-related cyclic hexapeptides, for instance, have used conformational analysis of analogues to gain information about the bioactive conformation. acs.org

Data Table: Examples of Peptide Mimetics and Induced Structures

Peptide/Mimetic ExampleKey Constraining Element(s)Induced Secondary Structure(s)Relevant Research Area
Z-Aib-Pro-NHMeAib, Proγ-turn, β-turnConformational Studies researchgate.netmpg.de
Cα-methylated Trp peptidesCα-methylation of Trpβ-bends, helicesConformationally Restricted Peptides researchgate.net
Azepane-derived amino acid peptidesCyclic quaternary amino acid (Azepane)β-turnsConformationally Restricted Peptides acs.orgnih.gov
Phosphinic PeptidesPhosphinic acid moietyTransition State MimicEnzyme Inhibition (Metalloproteases) researchgate.netacs.orgnih.gov

Q & A

Q. How can this compound be integrated into drug delivery systems for targeted therapies?

  • Methodological Answer : Conjugate this compound to nanoparticles (e.g., PLGA) via carbodiimide chemistry. Characterize drug loading efficiency (UV-Vis) and release kinetics (dialysis in PBS). Assess targeting using ligand-functionalized carriers (e.g., folate receptors) and validate uptake via confocal microscopy or flow cytometry. Stability in serum (e.g., 10% FBS) must be confirmed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.